molecular formula C13H18O2 B1428861 1-(4-Ethoxyphenyl)cyclopentan-1-ol CAS No. 1341608-55-6

1-(4-Ethoxyphenyl)cyclopentan-1-ol

Cat. No. B1428861
M. Wt: 206.28 g/mol
InChI Key: BQHBVQOVBMOSCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-Ethoxyphenyl)cyclopentan-1-ol” can be represented by the InChI code: 1S/C13H18O2/c1-2-15-12-7-5-11(6-8-12)13(14)9-3-4-10-13/h5-8,14H,2-4,9-10H2,1H3 . This compound has a molecular weight of 206.28 .


Physical And Chemical Properties Analysis

“1-(4-Ethoxyphenyl)cyclopentan-1-ol” is a white to off-white crystalline powder. Its molecular formula is C13H18O2, and it has a molecular weight of 206.28 .

Scientific Research Applications

Synthesis and Pharmacological Characterization

  • "1-(4-Ethoxyphenyl)cyclopentan-1-ol" has been explored in the synthesis of silicon analogues of clinically used antidepressants, such as venlafaxine (Daiss et al., 2006).

Chemical Synthesis and Molecular Structure

  • It has been used in Rh(I)-catalyzed cyclization processes for constructing cyclopentanone derivatives (Yamabe et al., 2005).
  • Studies have focused on synthesizing related compounds and exploring their antibacterial and antioxidant properties (Гаспарян et al., 2011).

Catalysis and Reaction Mechanisms

  • The compound has been involved in palladium-catalyzed coupling reactions of aryl bromides, demonstrating its utility in complex organic synthesis (Feuerstein et al., 2006).

Crystal Structure Analysis

  • Research has been conducted on the crystal structure and Hirshfeld surface analysis of similar compounds, providing insights into molecular interactions and stability (Kumara et al., 2017).

Novel Drug Design

  • Cyclopentane derivatives, closely related to "1-(4-Ethoxyphenyl)cyclopentan-1-ol," have been studied as potential isosteres for carboxylic acid functional groups in drug design (Ballatore et al., 2011).

Experimental Design in Education

  • The compound has been used in educational settings to teach experimental design and optimization in synthetic chemistry (Bouzidi & Gozzi, 2008).

properties

IUPAC Name

1-(4-ethoxyphenyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-15-12-7-5-11(6-8-12)13(14)9-3-4-10-13/h5-8,14H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHBVQOVBMOSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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